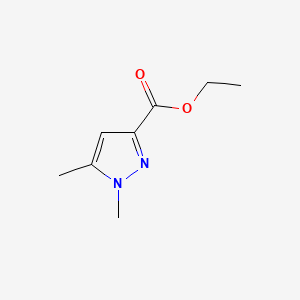
2-Amino-3-hydroxy-3-methylbutanoic acid
Overview
Description
2-Amino-3-hydroxy-3-methylbutanoic acid, also known as ®-2-Amino-3-hydroxy-3-methylbutanoic acid, has a CAS Number of 2280-48-0 . It is also referred to as 3-hydroxyvaline . The molecular weight of this compound is 133.15 .
Molecular Structure Analysis
The molecular formula of 2-Amino-3-hydroxy-3-methylbutanoic acid is C5H11NO3 . The InChI key for this compound is LDRFQSZFVGJGGP-VKHMYHEASA-N .Scientific Research Applications
Quantitative Analysis in Alcoholic Beverages
A study by Gracia-Moreno et al. (2015) developed a method for the quantitative determination of various hydroxy acids, including 3-hydroxy-3-methylbutanoic (3OH3MB) acid, in wines and other alcoholic beverages. This method involved solid phase extraction and gas chromatography-mass spectrometry (GC-MS) analysis. The presence of these acids in alcoholic beverages, like wine and beer, can have significant sensory effects (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis of Unique Amino Acids
Namikoshi et al. (1989) synthesized synthetic (2S,3R)-3-Amino-4-hydroxy-2-methylbutanoic acid, an important component in the study of cyanobacterial hepatotoxins. This synthesis was crucial in understanding the structure and function of these toxins (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).
Stereochemistry and Synthesis Techniques
Davies et al. (2013) researched the synthesis of various β-hydroxy-α-amino acids, including 2-amino-3-hydroxybutanoic acid. Their work involved developing methods for preparing diastereoisomers of these acids, which are significant in the field of organic chemistry and pharmacology (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).
X-ray Structure Determination
Nakamura et al. (1976) determined the X-ray structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component in bestatin, an inhibitor of certain aminopeptidases. This research was vital in understanding the molecular structure of this compound and its implications in medicinal chemistry (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Safety And Hazards
2-Amino-3-hydroxy-3-methylbutanoic acid may cause eye and skin irritation. It may also cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested, and respiratory tract irritation if inhaled . It is recommended to use personal protective equipment when handling this compound .
properties
IUPAC Name |
2-amino-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFQSZFVGJGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxy-3-methylbutanoic acid | |
CAS RN |
2280-28-6, 5174-30-1 | |
| Record name | 3-Methyl-DL-threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC126808 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-beta-Hydroxyvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-DL-THREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4786DPH4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)

